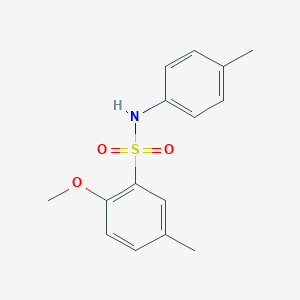
2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as MMPS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and they play a crucial role in various physiological processes such as respiration, acid-base balance, and ion transport. 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide a potential anti-cancer agent.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Specifically, 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells, reduce intraocular pressure in glaucoma patients, and improve cognitive function in Alzheimer's disease patients. 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide a potential anti-cancer agent with minimal side effects. However, one of the limitations of using 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide can be challenging, which can limit its availability for research purposes.
Future Directions
There are several future directions for research involving 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide. One potential direction is to develop more efficient synthesis methods for 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide, which can increase its availability for research purposes. Another potential direction is to investigate the use of 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide in combination with other anti-cancer agents, which can enhance its anti-cancer activity. Additionally, further research is needed to investigate the potential use of 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide in other diseases such as glaucoma and Alzheimer's disease.
Synthesis Methods
The synthesis of 2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride and 4-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the product is typically around 60-70%.
properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)16-20(17,18)15-10-12(2)6-9-14(15)19-3/h4-10,16H,1-3H3 |
InChI Key |
PXZOLRSLYCZGPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)










